molecular formula C16H12Br3ClN2O4 B10956919 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B10956919
M. Wt: 571.4 g/mol
InChI Key: PWRAYUOIEHPAHW-AERZKKPOSA-N
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Description

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and corrosion inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The specific reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a corrosion inhibitor for metals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activity. The specific pathways involved depend on the context of its application, such as inhibiting corrosion or exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Known for its corrosion inhibition properties.

    4-hydroxy-N-[2-methoxy naphthalene methylidene]benzohydrazide: Used as a corrosion inhibitor in acidic media.

Uniqueness

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Br3ClN2O4

Molecular Weight

571.4 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H12Br3ClN2O4/c1-25-13-3-8(2-12(20)15(13)24)6-21-22-14(23)7-26-16-10(18)4-9(17)5-11(16)19/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

PWRAYUOIEHPAHW-AERZKKPOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl)O

Origin of Product

United States

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